molecular formula C14H19BFNO3 B8129787 2-FLuoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-FLuoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8129787
M. Wt: 279.12 g/mol
InChI Key: XJUQXWHNVGTSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid ester derivative with a benzene ring. This compound is significant in organic synthesis and has various applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The boronic acid ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in its potential use as an anticancer agent .

Properties

IUPAC Name

2-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(18)17-5/h6-8H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUQXWHNVGTSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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